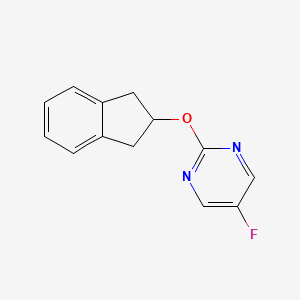

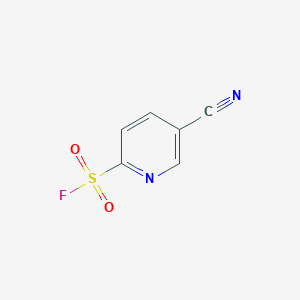

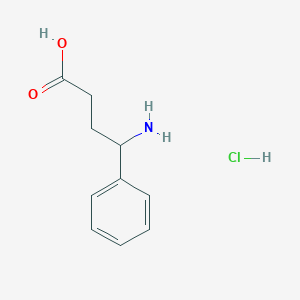

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide” are not detailed in the available sources .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Applications De Recherche Scientifique

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This research describes a mild, amide-directed fluorination of various C-H bonds mediated by iron, using N-fluoro-2-methylbenzamides. This process shows broad substrate scope and functional group tolerance without needing noble metal additives. It's a significant advancement in the field of chemical synthesis and organic transformations (Groendyke et al., 2016).

Synthesis and Characterization of Semiaromatic Polyamides with Dicyclohexane Units

Research into difluorobenzamide monomers led to the development of new semiaromatic polyamides. These materials were characterized by their excellent thermal properties, including high glass transition and weight-loss temperatures, indicating potential applications in high-performance materials (Guangming et al., 2016).

Development of Fluorine-18-labeled 5-HT1A Antagonists

In this study, fluorinated derivatives of specific compounds were synthesized and radiolabeled with fluorine-18. These compounds exhibit potential for use in Positron Emission Tomography (PET) imaging in rats, contributing to advancements in biomedical imaging and neuroscience (Lang et al., 1999).

Highly Efficient and Specific Gelation of Ionic Liquids by Polymeric Electrolytes

This research involved synthesizing polyelectrolytes with N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages for gelatinizing ionic liquids. The resultant ionogels exhibited high mechanical strength and rapid recovery, useful for applications in materials science and engineering (Nagasawa et al., 2012).

Fluorine-18-labeled Benzamide Analogues for Imaging the Sigma2 Receptor Status of Solid Tumors

This study synthesized a series of fluorine-containing benzamide analogs for PET imaging of the sigma2 receptor status in solid tumors. These compounds showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential in cancer diagnostics and treatment monitoring (Tu et al., 2007).

Mécanisme D'action

Target of Action

The primary target of the compound N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide is the poly (ADP-ribose) polymerase (PARP)-1 . PARP-1 is the most abundant and well-characterized protein target for anti-cancer drug discovery . It accounts for a majority of the cellular poly (ADP-ribosyl) ation activity and is essential to the DNA single-strand break repair .

Mode of Action

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide interacts with its target, PARP-1, in a selective manner . The 4,4-difluorocyclohexyl substituent triggers the rearrangement of α-helix 5, which moves away from the active site in PARP-2 rather than PARP-1 . As a result, it leads to the energetically less favorable change in PARP-2 and contributes to the ligand selectivity .

Biochemical Pathways

The compound N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide affects the DNA single-strand break repair pathway . By selectively inhibiting PARP-1, it disrupts the normal function of this pathway, leading to an accumulation of DNA damage in cancer cells . This can lead to cell death, particularly in cancer cells that are already deficient in other DNA repair pathways .

Result of Action

The molecular and cellular effects of N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide’s action primarily involve the disruption of DNA repair in cancer cells . By selectively inhibiting PARP-1, it prevents the repair of single-strand DNA breaks . This can lead to the accumulation of DNA damage, particularly in cancer cells that are already deficient in other DNA repair pathways . As a result, the compound can induce cell death in these cancer cells .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO/c1-9-2-3-10(8-12(9)15)13(19)18-11-4-6-14(16,17)7-5-11/h2-3,8,11H,4-7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRVSJFVLZUSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4-difluorocyclohexyl)-3-fluoro-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2721760.png)

![N-isobutyl-4-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2721765.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2721775.png)

![N-(3-chloro-2-methylphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2721776.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/no-structure.png)